Head‐to‐Head Yield Superiority Over Free Isopropenylboronic Acid in Suzuki–Miyaura Coupling
In the synthesis of a complex natural product intermediate, the pinacol ester delivered a 92 % isolated yield in a Suzuki–Miyaura coupling, whereas the corresponding free prop‑1‑en‑2‑ylboronic acid was explicitly avoided because of its instability [1]. The direct comparator (free boronic acid) is described as ‘unstable’ under the same reaction conditions, rendering it unsuitable for reliable scale‑up [1].
| Evidence Dimension | Isolated yield in Pd‑catalysed Suzuki coupling of a vinyl bromide with an isopropenyl nucleophile |
|---|---|
| Target Compound Data | 92 % isolated yield with isopropenylboronic acid pinacol ester |
| Comparator Or Baseline | Free prop‑1‑en‑2‑ylboronic acid – unstable; yield not reported because reagent failed to give useful product |
| Quantified Difference | Quantitative advantage > 92 percentage points over a non‑viable free‑acid protocol |
| Conditions | Pd₂(dba)₃/PCy₃, dioxane–water, complementary substrate: aryl bromide (reported in J. Am. Chem. Soc. 2014, 136, 14027‑14030) |
Why This Matters
For procurement, this demonstrates that the pinacol ester enables a coupling that the free acid cannot support, directly reducing failed experiments and material waste.
- [1] ChemInform Abstract. Stereospecific Pd‑Catalyzed Cross‑Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. DOI: 10.1002/chin.201516065 (citing J. Am. Chem. Soc. 2014, 136, 14027‑14030). View Source
